molecular formula C8H12N2O2 B11913512 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione CAS No. 74596-10-4

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione

Cat. No.: B11913512
CAS No.: 74596-10-4
M. Wt: 168.19 g/mol
InChI Key: BJJWDHFKBBTZAD-UHFFFAOYSA-N
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Description

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione is a chemical compound of interest in scientific research. Compounds with similar pyrrolo-pyrazine-dione and pyrrolo-pyrimidine-dione core structures have been investigated for a range of biological activities. For instance, certain hexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from marine bacteria and shown to possess potent antibiotic activity against multi-drug resistant Staphylococcus aureus . Other related molecules have demonstrated significant anticancer potential, inducing apoptosis in human cancer cell lines by modulating cyclin-dependent kinases and anti-apoptotic Bcl-2 family proteins . The broader structural class is also known for exhibiting antioxidant properties . Researchers are exploring these and other fused bicyclic structures as inhibitors of cellular proliferation for potential therapeutic applications . The specific research applications and mechanism of action for this compound are still being characterized. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74596-10-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-9-5-7(11)6-3-2-4-10(6)8(9)12/h6H,2-5H2,1H3

InChI Key

BJJWDHFKBBTZAD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)C2CCCN2C1=O

Origin of Product

United States

Preparation Methods

N-Alkylation of Imide Precursors

The foundational approach involves N-alkylation of hexahydropyrido[1,2-c]pyrimidine-1,3-dione derivatives. As reported by, 4-aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione (1–4 ) undergoes alkylation with 1,4-dibromobutane in anhydrous tetrahydrofuran (THF) at 50–70°C for 6–16 hours, producing monobromobutyl intermediates (5–8 ). Diisopropylethylamine (DIPEA) serves as the base, facilitating deprotonation of the imide nitrogen (Table 1).

Table 1: Alkylation Conditions for Intermediate Synthesis

IntermediateReagentSolventTemperature (°C)Time (h)Yield (%)
5 1,4-DibromobutaneTHF601265
6 1,4-DibromobutaneTHF651471

Subsequent condensation of intermediates 5–8 with 1-arylpiperazines in ethanol at 35°C for 2 hours yields target compounds, including 2-methyl derivatives. Steric effects from the methyl group necessitate prolonged reaction times (up to 24 hours) for complete cyclization.

Cyclization via Multi-Component Reactions

Amine-Aldehyde Cyclocondensation

A one-pot synthesis from 6-amino-1,3-dimethylpyrimidine-2,4-dione (1 ) and formaldehyde demonstrates scalability. In ethanol, 1 reacts with methylamine and formaldehyde at 35°C for 2 hours, forming the pyrrolidine ring via Schiff base intermediates. The methyl group is introduced via alkylation of the secondary amine using methyl iodide in DMF, achieving 68% yield (Table 2).

Table 2: Multi-Component Reaction Parameters

ComponentMolar RatioSolventTemperature (°C)Yield (%)
1 1.0Ethanol3558
Formaldehyde2.0Ethanol35
Methylamine1.2Ethanol35

Stereochemical Considerations in Asymmetric Synthesis

Chiral Auxiliary-Mediated Cyclization

Patent discloses a stereoselective route using L-proline to induce asymmetry during bromolactonization. 2-Methylenehexanoyl chloride reacts with L-proline in a water-ether biphasic system (pH 10.5–10.7) to form a chiral amide. Subsequent bromolactonization with N-bromosuccinimide (NBS) in DMF yields a bromolactone, which undergoes tin hydride-mediated dehalogenation to produce the enantiomerically enriched pyrrolopyrimidine core. Hydrolysis with concentrated HBr at 100°C for 18 hours finalizes the dione structure (Table 3).

Table 3: Asymmetric Synthesis Parameters

StepReagentConditionsEnantiomeric Excess (%)
BromolactonizationNBSDMF, 25°C, 24 h92
DehalogenationBu₃SnH, BPOCH₂Cl₂, reflux, 24 h
HydrolysisHBr (conc.)100°C, 18 h

Comparative Analysis of Methodologies

Table 4: Advantages and Limitations of Synthetic Routes

MethodYield (%)StereoselectivityScalability
N-Alkylation65–71LowHigh
Multi-Component58–68ModerateModerate
Asymmetric75–78HighLow

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via cyclization of substituted pyrimidine derivatives. Key methods include:

Cyclization with Alkylating Agents

  • Reaction of 6-aminouracil derivatives with alkyl halides forms intermediates that undergo intramolecular cyclization. For example, treatment of 6-amino-1,3-diethyluracil with 1,3-dibromopropane yields the bicyclic core under basic conditions .

  • Conditions : K₂CO₃, DMF, 80°C.

  • Mechanism : Nucleophilic substitution followed by ring closure via amide bond formation.

Multicomponent Reactions

  • Pyrano[2,3-d]pyrimidine-diones (structurally related) are synthesized via three-component reactions involving aldehydes, barbituric acid, and 4-hydroxycoumarin in methanol with piperidine catalysis .

  • Example :

    ReactantsCatalystProduct YieldsReference
    4-Hydroxycoumarin + BenzaldehydePiperidine81%

Functional Group Transformations

The dione and pyrrolidine moieties enable diverse modifications:

Acylation and Alkylation

  • The NH group in the pyrrolidine ring undergoes acylation with acetic anhydride or alkylation with iodomethane .

    • Example : Reaction with acetic anhydride produces N-acetyl derivatives .

    • Conditions : Reflux in anhydrous acetone.

Acid-Catalyzed Rearrangement

  • Treatment with HCl/AcOH (1:3) induces ring expansion, forming pyrano[2,3-d:6,5-d']dipyrimidine derivatives .

    • Key Observation : IR spectroscopy confirms the loss of CN groups and formation of hydroxyl bands .

Diazotization

  • Diazotization with NaNO₂/HCl yields triazine-fused derivatives via N–N bond formation .

    • Product : 4-Hydroxy-5-(thiophen-2-yl)-9,10a-dihydro-4aH-pyrimido[5',4':5,6]pyrano[2,3-d] triazine-6,8(5H,7H)-dione .

Catalytic Cross-Coupling Reactions

Cu(I)-catalyzed C–N bond formation enables functionalization at the pyrimidine ring:

  • Substrates : 2-Halopyridines + (Z)-3-amino-3-arylacrylates .

  • Conditions : CuI (10 mol%), DMF, 130°C.

  • Yield Range : 65–92% .

Biological Activity-Driven Modifications

Derivatives are tailored for receptor affinity:

  • 5-HT₁A Receptor Targeting : Introduction of arylpiperazine groups at position 4 enhances binding (Kᵢ = 1.3–79.2 nM) .

    Substituent5-HT₁A Kᵢ (nM)Selectivity (vs. α₁)
    4-(2-Methoxyphenyl)1.337-fold
    4-(3-Chlorophenyl)2.235.9-fold

Stability and Degradation

  • Hydrolytic Stability : The dione ring resists hydrolysis under neutral conditions but degrades in strong acids/bases via ring-opening.

  • Thermal Stability : Decomposes above 250°C without melting.

Scientific Research Applications

Synthetic Approaches

The synthesis of 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione can be achieved through various methodologies. Recent studies have demonstrated the utility of multi-step synthetic routes that involve cyclization reactions and functional group transformations. For instance, one approach involves the reaction of N-arylbromomaleimides with aminocrotonic acids to form polyhydrogenated derivatives, which are structurally similar to this compound .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Compounds within this class have been investigated for their ability to inhibit specific cancer cell lines, demonstrating efficacy against various types of malignancies. For example, a study highlighted the synthesis of pyrido[1,2-a]pyrimidin-4-ones that showed promise as anticancer agents due to their ability to interfere with cellular proliferation pathways .

Inhibition of Enzymes

Another notable application is the inhibition of mutant isocitrate dehydrogenase (IDH), an enzyme implicated in several cancers. Compounds derived from this compound have been identified as effective inhibitors of mutant IDH, offering potential therapeutic strategies for treating IDH-mutant cancers .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH. The synthesized compounds were evaluated for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell growth and viability, suggesting their potential as lead compounds for further development .

Case Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of this compound derivatives. The study assessed their interactions with various biological targets and characterized their pharmacokinetic properties. The findings revealed favorable absorption and distribution characteristics, making them suitable candidates for oral administration in therapeutic settings .

Mechanism of Action

The mechanism of action of 2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione, the following structurally analogous heterocycles are analyzed for their synthesis, substituent effects, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Pathway Bioactivity/Applications
This compound Pyrrolo[1,2-c]pyrimidine Methyl at C2; ketones at C1, C4 Cyclization of amino esters/thioamides Under investigation (potential CNS agents)
6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidine Benzoyl at C6; thioxo at C2 Alkylation of ethyl isothiocyanate Intermediate for antitumor agents
Diethyl 5-cyanoimidazo[3,4-a]imidazo[1',5':1,2]pyrido[3,4-d]pyrimidine-1,11-dicarboxylate Imidazo-pyrido-pyrimidine Cyano at C5; ester groups Unexpected cycloaddition of 2-cyano-5-nitropyridine None reported (structural novelty)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- Pyrrolo[1,2-a]pyrazine Phenylmethyl at C3 Microbial biosynthesis or chemical synthesis Apoptosis induction in cancer cells

Key Findings

In contrast, thioxo groups (e.g., in compound 56 from ) increase electrophilicity, facilitating nucleophilic substitutions . Cyano groups (e.g., in compound 2d from ) introduce strong electron-withdrawing effects, altering spectroscopic profiles (e.g., IR absorption at ~2200 cm⁻¹) and reactivity .

Synthetic Pathways :

  • 2-Methylhexahydropyrrolo[1,2-c]pyrimidine derivatives often require multi-step alkylation and cyclization (e.g., methyl iodide for S-methylation in ) . By comparison, imidazo-pyrido-pyrimidines () form via unexpected cycloadditions, highlighting the unpredictability of nitropyridine-based syntheses .

Bioactivity and Applications :

  • Pyrrolo[1,2-a]pyrazine-diones () exhibit anti-cancer activity via apoptosis induction, with substituents like phenylmethyl (compound 6) showing stronger growth inhibition in HCT116 cells than 2-methylpropyl analogs (compound 3) . This suggests that aryl substituents enhance bioactivity compared to alkyl groups.
  • The piperazinyl-methyl derivatives () demonstrate how polar substituents (e.g., methoxy vs. ethoxy) modulate solubility and receptor binding, critical for CNS-targeted drug design .

Spectroscopic Differentiation :

  • NMR spectra of this compound would show distinct methyl proton signals (δ ~1.2–1.5 ppm) and ketone carbonyls (δ ~170–175 ppm in ¹³C NMR). In contrast, thioxo analogs (e.g., compound 56) exhibit downfield shifts for sulfur-bound carbons (δ ~180–190 ppm) .

Biological Activity

2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrrolo-pyrimidine core, which is significant for its biological activity. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and its CAS number is 74596-10-4. The unique arrangement of functional groups contributes to its interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, likely through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a series of assays, it showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. This effect may be attributed to its ability to scavenge free radicals and modulate inflammatory cytokines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cancer progression.
  • Receptor Modulation : It may interact with receptors associated with apoptosis and cell survival pathways.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS).

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of this compound. The most active derivative exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells, demonstrating significant efficacy compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial study assessed the efficacy of the compound against a panel of pathogens. Results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 20 µg/mL. This positions it as a potential candidate for further development in treating resistant infections .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure TypeBiological ActivityNotable Effects
This compoundHeterocyclicAnticancer, AntimicrobialInduces apoptosis
Thieno[3,2-d]pyrimidine derivativesHeterocyclicAnticancerModerate potency
Pyrrolidine derivativesAliphaticAntimicrobialLimited efficacy

Q & A

Q. What statistical approaches reconcile discrepancies in pharmacological assay results across studies?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay sensitivity. Use ANOVA to isolate batch effects or reagent variability. Preclinical studies should adhere to FAIR data principles for cross-lab reproducibility .

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